molecular formula C14H16N4 B6441274 N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine CAS No. 2549047-14-3

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine

Cat. No. B6441274
CAS RN: 2549047-14-3
M. Wt: 240.30 g/mol
InChI Key: GEDSZXOIBIBXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine, also known as CMPPA, is a synthetic compound with a wide range of applications in scientific research. CMPPA has been studied for its potential in drug development, as well as its ability to act as a biochemical and physiological modulator.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to inhibit the release of cytokines, which are involved in inflammation. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in oxidative stress. N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, making it a convenient compound for use in experiments. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is relatively stable, making it suitable for long-term storage. However, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine also has some limitations for use in lab experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine. One potential area of research is the development of new drugs based on the compound. Additionally, further studies of the mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further studies of the structure-activity relationships of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more potent and selective compounds. Finally, further studies of the pharmacokinetics of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more effective delivery systems.

Synthesis Methods

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine can be synthesized through a multi-step process beginning with the reaction of 3-methylpyridine with cyclopropylmethyl bromide. This reaction yields a cyclopropylmethyl-3-methylpyridine, which is then reacted with aqueous ammonia to form a cyclopropylmethyl-3-methylpyridine amine. This amine is then reacted with ethyl chloroacetate to form the desired N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential in drug development. It has been shown to have anti-inflammatory, anti-allergic, and anti-oxidative properties, making it a promising candidate for the development of new drugs. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to act as a modulator of biochemical and physiological processes.

properties

IUPAC Name

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-10-3-2-6-15-13(10)12-8-17-14(18-9-12)16-7-11-4-5-11/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSZXOIBIBXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine

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